molecular formula C10H19FN2O2 B109420 tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate CAS No. 934536-10-4

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

Cat. No. B109420
M. Wt: 218.27 g/mol
InChI Key: ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate” is a derivative of Quinine, which is the primary alkaloid of various species of Cinchona . It is a compound with the molecular formula C10H19FN2O2 .


Synthesis Analysis

The synthesis of this compound involves heating it with ammonium formate and 10% Pd/C in methanol at 50 °C for 1 hour .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The compound reacts with ammonium formate in the presence of palladium on carbon (Pd/C) in methanol at 50 °C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.27 . It is a solid or semi-solid or liquid or lump . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has shown that tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate derivatives have been synthesized and evaluated for their antibacterial activities. For instance, the study by Bouzard et al. (1989) explored the synthesis of a number of 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine-3-carboxylic acids, examining their in vitro and in vivo antibacterial properties. These compounds, including variants like 7-aminopyrrolidinyl and 7-diazabicyclo naphthyridine, demonstrated significant microbiological activity and low toxicity, making them promising candidates for clinical evaluation (Bouzard et al., 1989).

Role in Drug Synthesis

This compound also plays a crucial role as an intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) described a rapid synthetic method for a related compound, tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, highlighting its importance as an intermediate in the synthesis of omisertinib (AZD9291), a drug used in cancer treatment (Zhao et al., 2017).

Applications in Organic Chemistry

The compound is also utilized in the field of organic chemistry for various synthesis processes. For example, Loffet et al. (1989) demonstrated the efficient use of tert-butyl fluorocarbonate (Boc-F) for synthesizing tert-butyl esters of N-protected amino acids, showcasing the versatility of tert-butyl derivatives in organic synthesis (Loffet et al., 1989).

Potential in Antimycobacterial Treatment

Moreover, derivatives of tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate have been studied for their potential in treating mycobacterial infections. Sriram et al. (2007) synthesized and evaluated a series of compounds for their antimycobacterial activities, finding that certain derivatives were significantly more potent than existing treatments like isoniazid (Sriram et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-4-8(12)7(11)6-13/h7-8H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRYPCAUVKVMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate

CAS RN

934536-10-4, 577691-56-6, 907544-16-5
Record name 1-Boc-3-fluoro-4-aminopiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-Butyl 3,4-cis-4-amino-3-fluoropiperidine-1-carboxylate racemate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Pd/C 10% (12 g) was added to a solution of tert-butyl 4-azido-3-fluoropiperidine-1-carboxylate, 2.6 (62 g, 0.254 mol) in EtOH (600 mL). The reaction was stirred under a hydrogen atmosphere (balloon pressure) for 48 hours. The mixture was filtered through celite-bed and concentrated under reduced pressure to obtain the title compound tert-butyl4-amino-3-fluoropiperidine-1-carboxylate, 2.7 (42 g, 75% yield). LCMS: m/z 218.8 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2.6
Quantity
62 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
12 g
Type
catalyst
Reaction Step One
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Reck, RA Alm, P Brassil, JV Newman… - Journal of medicinal …, 2012 - ACS Publications
Novel non-fluoroquinolone inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) are of interest for the development of new antibacterial agents that are not …
Number of citations: 93 pubs.acs.org
D Kang, Z Fang, B Huang, X Lu, H Zhang… - Journal of medicinal …, 2017 - ACS Publications
… A solution of 5 (1.0 g, 3.17 mmol), tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (0.83 g, 3.80 mmol), and anhydrous K 2 CO 3 (0.87 g, 6.33 mmol) in 15 mL of DMF was heated at …
Number of citations: 85 pubs.acs.org
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
… Compound 46 was prepared starting from 45 and (3R,4R)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate according to the procedure used to make compound 47. ESI-MS m/z 466.3…
Number of citations: 17 pubs.acs.org
M Zak, R Mendonca, M Balazs, K Barrett… - Journal of Medicinal …, 2012 - ACS Publications
… ±)-11 and substituting (±)-cis-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (12a (46)) for (±)-trans-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (11a). 12 was separated from …
Number of citations: 52 pubs.acs.org

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